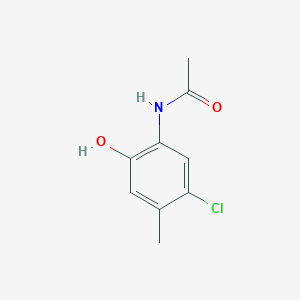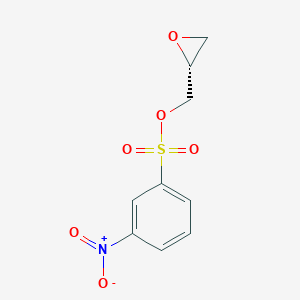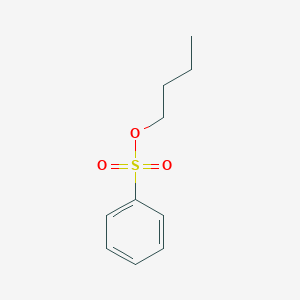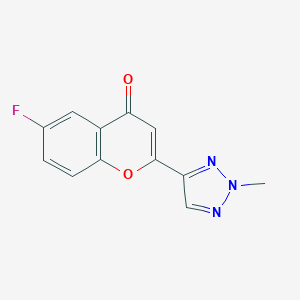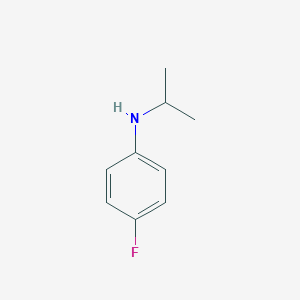
4-Fluoro-N-isopropylaniline
概要
説明
Synthesis Analysis
The synthesis of fluorinated compounds is of significant interest due to their applications in medicinal chemistry. For instance, the paper titled "4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride" discusses the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are synthesized in high yield by double fluorination of N-protected 4-hydroxyproline . Although this does not directly describe the synthesis of 4-Fluoro-N-isopropylaniline, it provides insight into the methods used for introducing fluorine atoms into organic molecules, which could be applicable to the synthesis of 4-Fluoro-N-isopropylaniline.
Molecular Structure Analysis
The structural impact of fluorination on organic compounds is highlighted in the paper "Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins" . The study shows that the introduction of fluorine atoms can significantly alter the stability, conformation, and folding behavior of peptides and proteins. This suggests that the incorporation of a fluorine atom into N-isopropylaniline could similarly affect its molecular structure and properties.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is often distinct from their non-fluorinated counterparts. The papers provided do not directly address the chemical reactions of 4-Fluoro-N-isopropylaniline, but they do discuss the reactivity of related fluorinated compounds. For example, the synthesis of 4-fluoroprolines as described in "Practical syntheses of 4-fluoroprolines" involves the use of fluoride salts to install the fluoro group . This indicates that fluorinated compounds can be synthesized through specific reactions that introduce the fluorine atom, which could be relevant to the chemical reactions that 4-Fluoro-N-isopropylaniline might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often modified due to the presence of the highly electronegative fluorine atom. The paper "Synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine by an Asymmetric Phase-Transfer Catalyzed Alkylation" discusses the synthesis of a fluorinated phenylalanine derivative and provides insights into the stability of the catalyst under reaction conditions . While this does not directly relate to 4-Fluoro-N-isopropylaniline, it does suggest that fluorination can affect the stability and reactivity of aromatic compounds, which could be extrapolated to understand the properties of 4-Fluoro-N-isopropylaniline.
科学的研究の応用
Enhancing Protein Stability and Folding
4-Fluoroproline, a derivative of 4-Fluoro-N-isopropylaniline, shows promise in altering the stability, conformation, and folding behavior of peptides and proteins. Its two diastereomers, (4R)- and (4S)-FPro, demonstrate different effects on protein stabilities, with potential applications in modifying the properties of large enzymes and proteins (Holzberger et al., 2012).
Creating “Teflon” Proteins
Fluorinated amino acids, including those derived from 4-Fluoro-N-isopropylaniline, can endow enzymes with novel features such as solvent resistance, conformational stability, and altered activity. This concept has been explored by incorporating different fluorinated amino acids simultaneously into a single protein, moving towards the creation of highly fluorinated proteins or "Teflon" proteins for industrial and synthetic biology applications (Merkel et al., 2010).
Radiopharmaceutical Applications
The fluorinated amino acid derivative 6-fluoro-3,4-dihydroxy-l-phenylalanine is used as a radiopharmaceutical in neurologic and oncologic PET imaging. A novel approach to its preparation involves direct nucleophilic fluorination, offering a more efficient and potentially automatable process for creating this important diagnostic tool (Wagner et al., 2009).
Studying Dopaminergic Function
4-[18F]Fluoro-L-m-tyrosine, a biochemical probe derived from 4-Fluoro-N-isopropylaniline, is used in PET to study striatal dopaminergic function. Its selective decarboxylation and accumulation in the brain make it a valuable tool for non-invasive evaluation of central dopaminergic mechanisms (Melega et al., 1989).
Modifying Peptides and Proteins
The incorporation of 4-fluoroproline into peptides and proteins can result in conformational stability and accelerated cis/trans prolyl peptide bond isomerization. This subtle modulation is useful for exploring structure-function relationships and enhancing the stability of peptides and proteins (Newberry & Raines, 2017).
Enhancing Fluorescence in Proteins
Dansylalanine, a fluorescent amino acid derivative, can be biosynthetically incorporated into proteins at defined sites. This strategy enables selective and efficient introduction of fluorophores into proteins for in-depth studies of protein structure and function (Summerer et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXBOQCXULAXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074675 | |
| Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-isopropylaniline | |
CAS RN |
70441-63-3 | |
| Record name | 4-Fluoro-N-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70441-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070441633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-N-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluoro-N-isopropylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YD948689P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
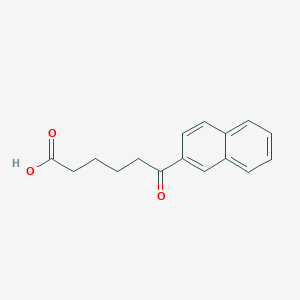
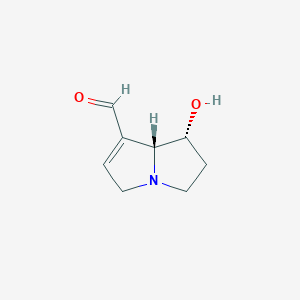
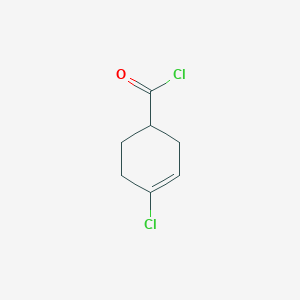
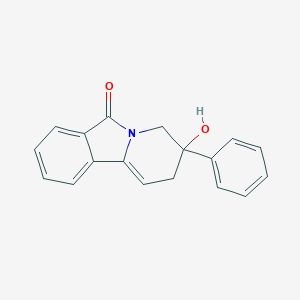
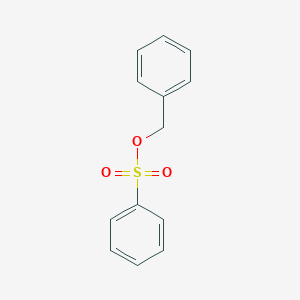
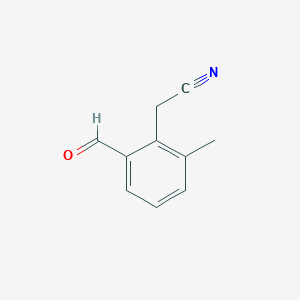
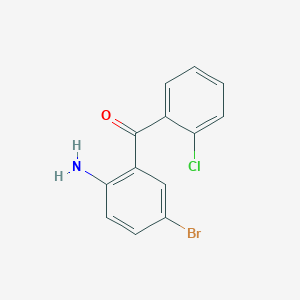
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
